molecular formula C8H7Cl2NOS B3051665 2-(2,5-Dichlorophenoxy)thioacetamide CAS No. 35368-46-8

2-(2,5-Dichlorophenoxy)thioacetamide

Cat. No.: B3051665
CAS No.: 35368-46-8
M. Wt: 236.12 g/mol
InChI Key: CDQGWUDUWNPBSX-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)thioacetamide, also known as DCPA, is a herbicide that is commonly used in agriculture to control weeds. It was first synthesized in the 1940s and has since become a popular choice for farmers due to its effectiveness and low cost. In recent years, there has been an increased interest in the scientific research surrounding DCPA and its potential applications beyond its use as a herbicide.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)thioacetamide has been studied for its potential applications in a variety of scientific fields. One area of research has focused on its use as a model compound for studying the adsorption and desorption of herbicides in soil. This compound has also been used as a tool for investigating the effects of herbicides on microbial communities in soil.
Another area of research has explored the use of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its effectiveness in vivo.

Mechanism of Action

2-(2,5-Dichlorophenoxy)thioacetamide works by inhibiting the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting this enzyme, this compound effectively stops the growth of weeds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In plants, it inhibits the biosynthesis of branched-chain amino acids, leading to a decrease in protein synthesis and ultimately, plant death. In humans, this compound has been shown to have low toxicity, with no adverse effects observed in acute or chronic toxicity studies.

Advantages and Limitations for Lab Experiments

2-(2,5-Dichlorophenoxy)thioacetamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating herbicide resistance in plants. It is also readily available and relatively inexpensive.
However, there are also limitations to using this compound in lab experiments. Its effectiveness as a herbicide is dependent on a number of factors, including soil type and weather conditions, which can make it difficult to control for in experiments. Additionally, its low toxicity in humans means that it may not accurately reflect the effects of other, more toxic herbicides.

Future Directions

There are several areas of research that could benefit from further investigation into 2-(2,5-Dichlorophenoxy)thioacetamide. One potential direction is the use of this compound as a model compound for studying the fate and transport of herbicides in soil. Another area of research could explore the use of this compound as a potential treatment for cancer, either alone or in combination with other drugs. Additionally, further research could be conducted to determine the effects of this compound on microbial communities in soil, and how these effects may impact soil health and fertility.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-1-2-6(10)7(3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQGWUDUWNPBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428917
Record name 2-(2,5-DICHLOROPHENOXY)THIOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35368-46-8
Record name Ethanethioamide, 2-(2,5-dichlorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35368-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-DICHLOROPHENOXY)THIOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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